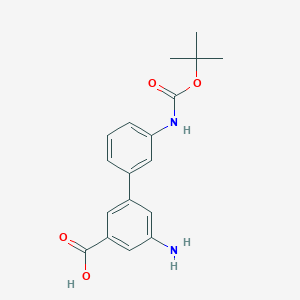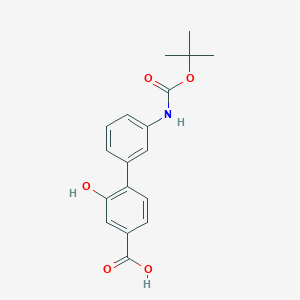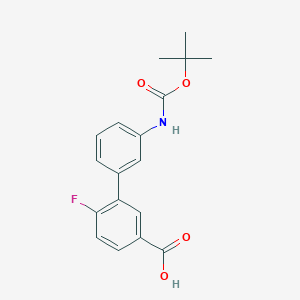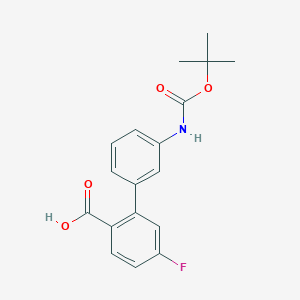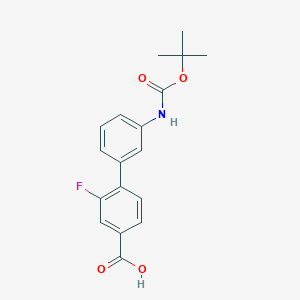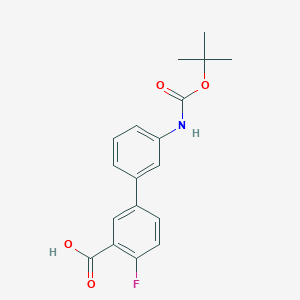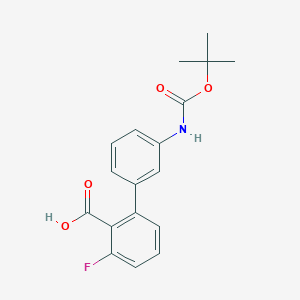
2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protected amino group and a fluorine atom attached to a benzoic acid core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group once the BOC protecting group is removed.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to biological molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid involves its interaction with various molecular targets. The BOC group protects the amino group, allowing selective reactions at other sites. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
2-(3-BOC-Aminophenyl)benzoic acid: Lacks the fluorine atom, resulting in different reactivity and stability.
5-Fluoro-2-aminobenzoic acid: Lacks the BOC protecting group, making the amino group more reactive.
2-(3-BOC-Aminophenyl)-benzoic acid: Similar structure but without the fluorine atom.
Uniqueness: 2-(3-BOC-Aminophenyl)-5-fluorobenzoic acid is unique due to the presence of both the BOC-protected amino group and the fluorine atom, which confer distinct reactivity and stability properties. This combination makes it a versatile intermediate in various synthetic applications.
Properties
IUPAC Name |
5-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)14-8-7-12(19)10-15(14)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYMVGXKXNDPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412366.png)
![3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412380.png)
![2-Methoxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412383.png)
![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412397.png)
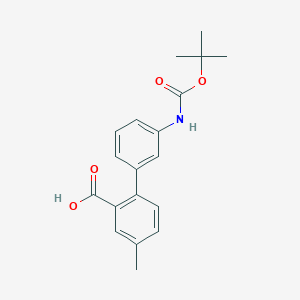

![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412426.png)
